molecular formula C9H9BrF2O2 B12074946 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

Cat. No.: B12074946
M. Wt: 267.07 g/mol
InChI Key: MUBASQZAQXAVLI-UHFFFAOYSA-N
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Description

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H9BrF2O2 It is a derivative of benzene, substituted with bromine, fluorine, and a methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the methoxyethoxy group. One common method involves the following steps:

    Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

    Fluorination: The bromobenzene is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) to introduce the fluorine atoms at the desired positions.

    Methoxyethoxylation: Finally, the methoxyethoxy group is introduced through a nucleophilic substitution reaction using a suitable reagent like 2-methoxyethanol in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Bromination and Fluorination: Using large reactors and controlled conditions to ensure the selective introduction of bromine and fluorine atoms.

    Continuous Flow Reactors: Employing continuous flow reactors for the methoxyethoxylation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine and fluorine atoms can be reduced under specific conditions to form dehalogenated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4,5-difluoro-2-methoxybenzene: Similar structure but lacks the methoxyethoxy group.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains a similar methoxyethoxy group but differs in the position of bromine and fluorine atoms.

    1-Bromo-4-methoxybenzene: Lacks fluorine atoms and has a different substitution pattern.

Uniqueness

1-Bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene is unique due to the combination of bromine, fluorine, and methoxyethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9BrF2O2

Molecular Weight

267.07 g/mol

IUPAC Name

1-bromo-4,5-difluoro-2-(2-methoxyethoxy)benzene

InChI

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-5-8(12)7(11)4-6(9)10/h4-5H,2-3H2,1H3

InChI Key

MUBASQZAQXAVLI-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC(=C(C=C1Br)F)F

Origin of Product

United States

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